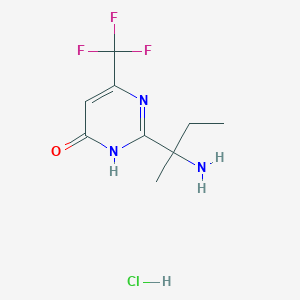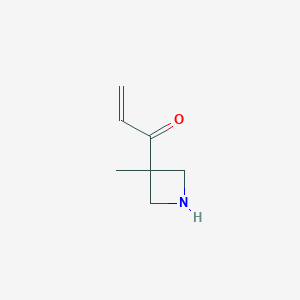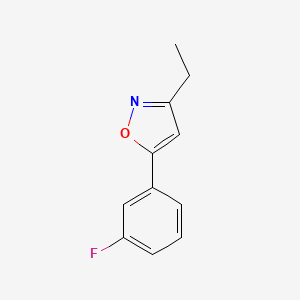![molecular formula C10H10ClN3O B13177385 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde](/img/structure/B13177385.png)
4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde is a complex organic compound that features a bicyclic structure with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru (II) or Co (II) catalysts . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carboxylic acid.
Reduction: 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its unique structure can impart desirable properties to the final products
Mécanisme D'action
The mechanism of action of 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 4-(3-Azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines
Uniqueness
4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde is unique due to its combination of a bicyclic structure with a pyrimidine ring and an aldehyde functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C10H10ClN3O |
|---|---|
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
4-(3-azabicyclo[3.1.0]hexan-3-yl)-6-chloropyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H10ClN3O/c11-9-8(4-15)10(13-5-12-9)14-2-6-1-7(6)3-14/h4-7H,1-3H2 |
Clé InChI |
AWZOOBUGJLLNRX-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CN(C2)C3=C(C(=NC=N3)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


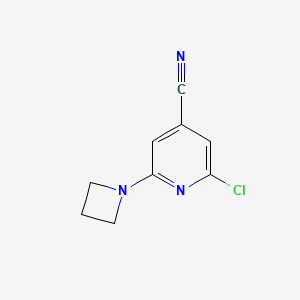
![4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol](/img/structure/B13177318.png)


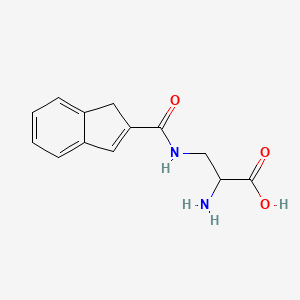
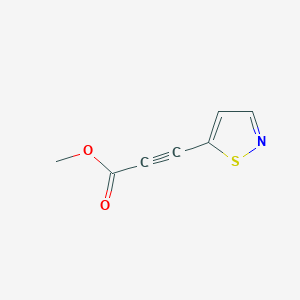
![3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13177348.png)
![tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13177352.png)

![(2E)-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13177356.png)
